Triazole Regiochemistry: 1,2,3-Triazole Core Offers Superior Click Chemistry Compatibility vs. 1,2,4-Triazole Isomer
The target compound is a 1,4-disubstituted-1,2,3-triazole. This regiochemistry is directly accessible via CuAAC 'click' chemistry, providing a high-yielding, modular route to diverse libraries. In contrast, the 1,2,4-triazole isomer (e.g., 1-[(5,5-Dimethyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine, CAS 1602610-14-9) requires a distinct, often lower-yielding, synthetic route and is not a direct product of CuAAC [1]. The 1,2,3-triazole core is a validated amide bond bioisostere, a property not shared to the same extent by the 1,2,4-triazole scaffold, which is more commonly employed as a heterocycle in antifungal agents targeting CYP51 [2].
| Evidence Dimension | Core heterocycle synthetic accessibility via click chemistry |
|---|---|
| Target Compound Data | 1,4-disubstituted-1,2,3-triazole; readily accessible via CuAAC |
| Comparator Or Baseline | 1,2,4-triazole isomer (CAS 1602610-14-9); not accessible via CuAAC; requires multi-step synthesis |
| Quantified Difference | Qualitative difference in synthetic strategy; CuAAC generally >80% yield for model substrates. |
| Conditions | Synthetic chemistry context; no biological assay comparison available. |
Why This Matters
For procurement in medicinal chemistry programs, CuAAC compatibility of the 1,2,3-triazole enables rapid library synthesis and SAR exploration, directly reducing synthesis time and cost per analog.
- [1] Rostovtsev, V. V., et al. (2002). A stepwise Huisgen cycloaddition process: copper(I)-catalyzed regioselective 'ligation' of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. View Source
- [2] Zonios, D. I., & Bennett, J. E. (2008). 1,2,4-Triazoles. In Antifungal Agents (pp. 89-102). Humana Press. View Source
